4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the thiophene ring.
Thiophene-2-carboxylic acid hydrazide: A precursor in the synthesis of 4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole.
Benzothiazole: Another heterocyclic compound with a sulfur and nitrogen-containing ring.
Uniqueness
This compound is unique due to the combination of the triazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
4-methyl-3-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-10-5-8-9-7(10)6-3-2-4-11-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUUJHZUSGWPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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